BenchChemオンラインストアへようこそ!

3-Amino-1-(2-amino-5-hydroxyphenyl)-1-propanone hydrobromide

Cardiovascular pharmacology Kynurenine pathway Pressor activity

3-Amino-1-(2-amino-5-hydroxyphenyl)-1-propanone hydrobromide (5-Hydroxykynurenamine HBr, CAS 59095-74-8) provides 100-fold pressor activity vs. kynuramine via 5-hydroxyl-enabled dual 5-HT₂/5-HT₃ agonism. It uniquely inhibits serotonin-induced platelet aggregation without intrinsic aggregatory activity and is the most potent kynurenamine-class cerebral artery antagonist. The hydrobromide salt ensures superior aqueous solubility and stability vs. the hygroscopic free base (CAS 708-23-6), critical for in vivo infusion, automated liquid handling, and HTS. Not replaceable by generic kynurenine-pathway analogs.

Molecular Formula C9H13BrN2O2
Molecular Weight 261.12 g/mol
Cat. No. B8246533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-1-(2-amino-5-hydroxyphenyl)-1-propanone hydrobromide
Molecular FormulaC9H13BrN2O2
Molecular Weight261.12 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1O)C(=O)CCN)N.Br
InChIInChI=1S/C9H12N2O2.BrH/c10-4-3-9(13)7-5-6(12)1-2-8(7)11;/h1-2,5,12H,3-4,10-11H2;1H
InChIKeyLSESQHSIXCCTHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Hydroxykynurenamine Hydrobromide (CAS 59095-74-8): Chemical Identity and Pathway Classification for Research Procurement


3-Amino-1-(2-amino-5-hydroxyphenyl)-1-propanone hydrobromide, systematically indexed as 5-hydroxykynurenamine (5-HK) hydrobromide salt (CAS 59095-74-8; free base CAS 708-23-6), is a hydroxykynurenamine-class biogenic amine generated from the tryptophan–serotonin metabolic axis via indoleamine 2,3-dioxygenase [1]. The compound bears an aromatic 5-hydroxyl substituent distinguishing it from the des-hydroxy analog kynuramine, and the hydrobromide counterion renders it a distinct physical entity for research handling [2]. It is endogenous in mammals, detectable in brain and peripheral tissues, and participates in kynurenine pathway metabolite networks relevant to serotonergic and cardiovascular pharmacology [3].

Why Kynurenine Pathway Metabolites Cannot Be Interchanged: Structural and Functional Divergence of 5-Hydroxykynurenamine Hydrobromide


Despite sharing a common diaminopropanone backbone, even single-point structural variations in kynurenine-pathway metabolites produce non-interchangeable pharmacological fingerprints. The 5-hydroxyl group present on 5-HK converts kynuramine—a compound exhibiting solely α₁-adrenoceptor blocking activity—into a dual serotonin (5-HT₂/5-HT₃) receptor agonist with norepinephrine-potentiating properties [1]. Additionally, kynuramine, L-kynurenine, and the 3-hydroxy positional isomer differ in their ability to engage platelet or vascular 5-HT receptors, meaning functional assays designed for one in-class entity cannot be reliably reproduced by substituting a structurally similar molecule [2]. The specific quantitative evidence below demonstrates these differentiation dimensions, establishing that substitution of this compound with a generic analog would invalidate pharmacological readouts.

Quantitative Evidence Guide: Comparator-Backed Differentiation Data for 5-Hydroxykynurenamine Hydrobromide in Research Procurement


5-Hydroxylation Confers 100-Fold Pressor Activity Increase Over Kynuramine in Pithed Rat Cardiovascular Model

In a direct head-to-head comparison in pithed rats, hydroxylation at the 5-position of kynuramine to yield 5-hydroxykynuramine increased vasopressor activity by 100-fold, while not altering cardiac potency [1]. Kynuramine served as the within-study comparator, exhibiting only weak partial agonism at vascular alpha-adrenoceptors. The pressor responses of 5-hydroxykynuramine were mediated via dual agonism at postsynaptic α₂-adrenoceptors and vascular 5-HT₂ receptors [1].

Cardiovascular pharmacology Kynurenine pathway Pressor activity

Differential 5-HT₂/5-HT₃ Receptor Agonism Profile Distinguishes 5-Hydroxykynurenamine from Inactive Kynuramine in Isolated Smooth Muscle Preparations

5-Hydroxykynurenamine (5-OH-K) acts as a full-efficacy agonist at 5-HT₂ receptors (rat jugular vein and aorta), 5-HT₃ (neuronal 'M') receptors (guinea pig ileum), and 5-HT receptors in rat stomach fundus, achieving maximal contractile responses comparable to serotonin (5-HT) but at 10- to 100-fold lower potency [1]. In contrast, kynuramine failed to contract rat jugular vein, aorta, or guinea pig ileum, and exhibited only a partial response in rat stomach fundus reaching approximately 70% of the 5-HT maximum [1]. In the isolated perfused rat kidney, 5-OH-K was approximately 15-fold less active than 5-HT across all vasoconstrictor and potentiating parameters, while kynuramine completely failed to evoke vasoconstriction and instead inhibited vascular responses to norepinephrine via α₁-adrenoceptor blockade [2].

Serotonin receptor pharmacology Smooth muscle contractility Receptor agonism

Selective Antagonism of Serotonin-Induced Platelet Aggregation Without Intrinsic Pro-Aggregatory Activity

In human platelet aggregation assays, serotonin (5-HT) directly induced aggregation, whereas 5-hydroxykynurenamine (5-HK) did not cause any significant degree of platelet aggregation by itself [1]. When platelets were preincubated with 5-HK, the compound specifically inhibited both serotonin-induced aggregation and serotonin-mediated potentiation of ADP-induced aggregation in a concentration- and time-dependent manner, without altering aggregation triggered by ADP alone, collagen, or adrenaline [1]. Competitive receptor occupancy was demonstrated as the mechanism. In contrast, related pathway metabolites including kynurenine and 5-hydroxykynurenine showed no effect on either serotonin uptake or serotonin-induced aggregation in parallel platelet function studies [2].

Platelet pharmacology Serotonin antagonism Thrombosis research

Cerebral Artery Antagonism Potency Ranking: 5-HK Outperforms Kynurenamine in Isolated Dog Cerebral Arteries

In a systematic structure-activity relationship (SAR) study using helically-cut strips of dog cerebral arteries, the antagonistic potency of 5-hydroxykynurenamine (5-HK) and its analogues against serotonin (5-HT)-induced contractions was directly compared [1]. The antagonistic potency ranking was quantitatively established as 5-HK > Compound III (2′-amino-3-dimethylamino-5′-hydroxypropiophenone) > kynurenamine > Compound II > Compound I [1]. For contractile agonism, the potency order was 5-HT > 5-HK > Compound III > kynurenamine [1]. Alterations to the 5-hydroxy group or the side-chain amine functionality differentially attenuated agonistic versus antagonistic actions, demonstrating that the radical groups contribute to the two pharmacological effects to different extents [1].

Cerebrovascular pharmacology Serotonin antagonism Structure-activity relationship

Hydrobromide Salt Form Offers Enhanced Stability and Handling Properties Relative to Free Base for Preclinical Research Use

The free base form of 5-hydroxykynurenamine (CAS 708-23-6) has a predicted aqueous solubility of 2.59 g/L (ALOGPS) and is described as slightly soluble in water but hygroscopic as a solid [1]. While no head-to-head quantitative solubility comparison between the hydrobromide salt and free base has been published in peer-reviewed literature, commercially available technical datasheets consistently indicate that the hydrobromide counterion (CAS 59095-74-8) enhances solubility and solid-state stability, facilitating long-term storage and reproducible solution preparation in laboratory settings [2]. This advantage aligns with well-established salt-form principles for primary amine-containing compounds.

Salt form selection Solubility enhancement Compound handling

Best-Fit Research and Industrial Application Scenarios Based on Quantitative Evidence for 3-Amino-1-(2-amino-5-hydroxyphenyl)-1-propanone hydrobromide


Cardiovascular Pharmacology: Serotonergic Regulation of Vascular Tone and Pressor Responses

The 100-fold pressor activity enhancement of 5-hydroxykynuramine over kynuramine in pithed rats [1], coupled with its dual α₂-adrenoceptor and 5-HT₂ receptor agonism, makes this compound a high-value tool for mechanistic cardiovascular studies. Researchers investigating endogenous modulators of vascular resistance can employ 5-HK at physiologically relevant concentrations that would be ineffective for kynuramine, enabling dose-response profiling of serotonin receptor contributions to blood pressure regulation. The hydrobromide salt form further ensures reproducible solution preparation for in vivo dosing.

Platelet Function and Thrombosis Research: Serotonin-Specific Antagonism Without Pro-Aggregatory Effects

The property of 5-HK to competitively inhibit serotonin-induced human platelet aggregation without itself triggering aggregation [2] uniquely positions this compound for platelet serotonergic pathway dissection. Unlike serotonin (which aggregates platelets) and kynurenine/5-hydroxykynurenine (which are inactive in this system), 5-HK can be used as a clean pharmacological antagonist to interrogate the contribution of serotonin to thrombus formation, ADP potentiation, and platelet receptor crosstalk in both basic and translational thrombosis research.

Cerebrovascular Pharmacology: Serotonin Receptor Antagonism in Cerebral Artery Models

The SAR ranking demonstrating 5-HK as the most potent serotonin antagonist among kynurenamine-class compounds in dog cerebral arteries [3] supports its use as a reference compound for cerebral vasoconstriction studies. Researchers studying migraine pathophysiology, subarachnoid hemorrhage-associated vasospasm, or serotonergic regulation of cerebral blood flow can employ 5-HK as a structurally-defined antagonist with established potency hierarchy against its nearest structural analogs.

Pre-formulation and Solubility Optimization: Hydrobromide Salt Selection for Consistent Aqueous Dosing

For laboratories requiring consistent aqueous solubility and long-term compound storage, procuring the hydrobromide salt (CAS 59095-74-8) rather than the hygroscopic free base (CAS 708-23-6; predicted water solubility 2.59 g/L) [4] is indicated by vendor technical specifications stating enhanced stability and solubility of the salt form [5]. This is particularly relevant for automated liquid handling systems, in vivo infusion studies, and high-throughput screening campaigns where compound precipitation would compromise data quality. Researchers should verify lot-specific solubility with the supplier prior to experimental use.

Quote Request

Request a Quote for 3-Amino-1-(2-amino-5-hydroxyphenyl)-1-propanone hydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.